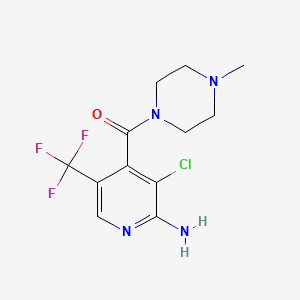

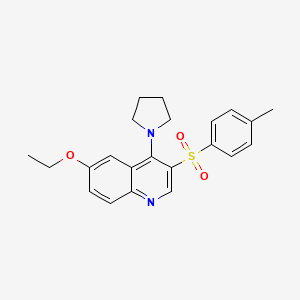

3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine" is a heterocyclic compound that appears to be related to the field of organic chemistry, specifically involving pyridine derivatives. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of 4-(6-chloropyridine-3-methylene) substituted heterocyclic compounds was achieved from 2-chloro-5-chloromethylpyridine and phenylpiperazine through three different routes . Similarly, an electrochemical strategy was employed to synthesize 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones using an electrogenerated base . These methods highlight the versatility and creativity in synthesizing pyridine derivatives, which could be applicable to the synthesis of "3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine".

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as 1H NMR, MS, and elemental analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the heterocyclic core. The presence of substituents like trifluoromethyl groups and piperazine rings can significantly influence the chemical behavior and physical properties of these molecules.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the nature of their substituents. A study on the regioselectivity of nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine showed that the steric and electronic properties of the substituents affect the outcome of the reaction . This suggests that the chemical reactions involving "3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine" would also be influenced by its trifluoromethyl and piperazine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. The solubility, melting point, and stability can be affected by the presence of functional groups such as the trifluoromethyl group, which is known for its electron-withdrawing properties and ability to enhance the acidity of adjacent hydrogens. The piperazine ring can contribute to the basicity of the compound and its solubility in organic solvents. The regioselectivity of reactions with pyridine derivatives has been shown to be predictable based on solvent parameters, indicating that solvent interactions play a crucial role in the chemical behavior of these compounds .

Scientific Research Applications

Tridentate Ligands

- The compound has been studied in the context of creating tridentate ligands for complexes involving the fac-{Re(CO)3}+ core. These ligands include derivatives like pyridine and imidazole. Such research explores the diverse coordination geometries and the structural implications of these complexes (Wei et al., 2004).

Hydrolysis Reactions

- The compound has been involved in studies related to hydrolysis reactions. For instance, examining how certain derivatives hydrolyze into pyruvic acid, carbon dioxide, and amines, highlighting the compound's reactivity and potential in organic synthesis (Iwanami et al., 1964).

Nucleophilic Substitution Reactions

- It has been used in studying nucleophilic substitution reactions, particularly with chlorofluoro olefins and hexafluoropropylene oxide. This research sheds light on the synthesis of polyfluorinated tertiary amines and heterocycles (Mir et al., 1994).

Reaction with Maleic Anhydride

- Investigations have been conducted on the reaction of secondary amines, including methylpiperazine, with maleic anhydride. This research contributes to understanding the kinetics and mechanisms of such reactions (Kour et al., 2017).

Schiff Bases

- The compound has been studied in the context of Schiff bases, particularly in examining their tautomeric equilibrium in different solvents, which is significant in understanding the dynamics of molecular structures (Nazır et al., 2000).

Synthesis of Derivatives

- Research has been conducted on synthesizing derivatives of this compound, particularly focusing on how different reactions lead to the formation of various heterocyclic structures (Bradiaková et al., 2009).

Synthesis of Nootropic Agents

- It has been used in synthesizing nootropic agents, where its reactions with different compounds were explored for potential applications in enhancing cognitive functions (Valenta et al., 1994).

properties

IUPAC Name |

[2-amino-3-chloro-5-(trifluoromethyl)pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N4O/c1-19-2-4-20(5-3-19)11(21)8-7(12(14,15)16)6-18-10(17)9(8)13/h6H,2-5H2,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGKCWLDTMSBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C(=NC=C2C(F)(F)F)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-methylpiperazine-1-carbonyl)-5-(trifluoromethyl)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

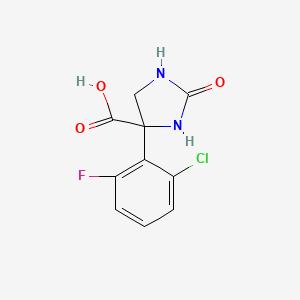

![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)

![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)